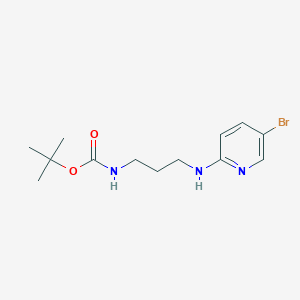

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate: is an organic compound with the molecular formula C13H20BrN3O2 . It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an amino group at the 2-position, and a tert-butyl carbamate group attached to the 3-position of the propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 2-position. This step can be carried out using ammonia or an amine derivative under suitable conditions.

Carbamate Formation: The final step involves the reaction of the aminated pyridine with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted pyridine derivatives.

- Oxidized or reduced forms of the compound.

- Amines and carbon dioxide from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to tert-butyl carbamates exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have suggested that the bromine substitution on the pyridine ring enhances the compound's potency against specific cancer types .

Case Study: Inhibition of Tumor Growth

In a recent study, a series of carbamate derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated that tert-butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate significantly reduced tumor size in mouse models of breast cancer, indicating its potential as a lead compound for further development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an effective building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules.

Table 1: Synthesis Pathways Using tert-Butyl Carbamate

| Reaction Type | Conditions | Product Structure |

|---|---|---|

| Nucleophilic Substitution | THF, room temperature | Various amine derivatives |

| Coupling Reactions | DCC coupling with carboxylic acids | Peptide-like structures |

| Deprotection | Acidic conditions | Free amine functionality |

Agrochemical Applications

Pesticide Development

The bromopyridine moiety has been associated with enhanced biological activity against pests. Research has shown that incorporating this structure into agrochemicals can improve efficacy and reduce required dosages, leading to environmentally friendly pest management solutions.

Case Study: Efficacy Against Agricultural Pests

Field trials involving formulations containing this compound demonstrated a significant reduction in pest populations compared to control groups. The compound's ability to disrupt pest metabolism was highlighted as a key mechanism of action .

Material Science

Polymer Chemistry

In polymer science, tert-butyl carbamates are utilized as protective groups during the synthesis of polymers. The stability of the tert-butyl group under various reaction conditions allows chemists to manipulate polymer structures without compromising their integrity.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and amino groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carbamate group may enhance the compound’s stability and bioavailability. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (5-bromopyridin-3-yl)carbamate: Similar structure but with the bromine atom at the 3-position.

tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a methoxy group instead of an amino group.

tert-Butyl N-(3-bromopropyl)carbamate: Lacks the pyridine ring and has a simpler structure.

Uniqueness:

- The presence of both bromine and amino groups in the pyridine ring makes tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate unique.

- The combination of these functional groups imparts distinct chemical reactivity and potential biological activity.

- Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery .

Biologische Aktivität

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate, with the molecular formula C13H20BrN3O2 and CAS number 1289026-86-3, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom at the 5-position of a pyridine ring and an amino group at the 2-position. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BrN3O2 |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | tert-butyl N-[3-[(5-bromopyridin-2-yl)amino]propyl]carbamate |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly proteins or enzymes implicated in various cellular pathways. The presence of the bromine and amino groups enhances its binding affinity to these targets, potentially inhibiting their activity. The carbamate moiety may contribute to the compound's stability and bioavailability, facilitating its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been evidenced through flow cytometry assays, where it was shown to accelerate cell death in MCF cell lines at specific dosages .

Case Study:

In a study examining the effects of related compounds on tumor growth in mice, it was found that certain derivatives suppressed tumor growth significantly compared to controls. Although specific data for this compound is limited, its structural analogs exhibit promising anticancer properties .

Selectivity and Efficacy

The selectivity of this compound towards specific cancerous cell lines has been compared with other known anticancer agents. For example, compounds with similar pyridine scaffolds demonstrated IC50 values in the micromolar range against various cancer types, indicating a potential for selective targeting of malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| tert-Butyl (5-bromopyridin-3-yl)carbamate | Bromine at 3-position | Moderate anticancer activity |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | Methoxy group instead of amino | Enhanced bioavailability |

| tert-Butyl N-(3-bromopropyl)carbamate | Lacks pyridine ring | Lower biological activity |

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[(5-bromopyridin-2-yl)amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-4-7-15-11-6-5-10(14)9-17-11/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXFJTPYAYDJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=NC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.